molecular formula C25H42O4 B082059 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester CAS No. 14772-97-5

3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester

Cat. No.: B082059
CAS No.: 14772-97-5
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-FSRREMSASA-N
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Description

3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a natural product and is classified under bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester typically involves the oxidation of chenodeoxycholic acid. The reaction is carried out using sodium hypochlorite as the oxidizing agent at a controlled temperature of -15°C. Acetic acid is used to adjust the acidity, and methanol serves as the solvent. The crude product is then converted into its barium salt, followed by removal of barium and recrystallization from methanol and water to obtain the pure compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, anhydrides.

Major Products:

Scientific Research Applications

3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester involves its interaction with nuclear receptors such as HNF4α and LRH1 in liver cells. These receptors bind to bile acid response elements in the CYP7A1 gene promoter, stimulating gene transcription and regulating bile acid synthesis. This regulation is crucial for maintaining cholesterol homeostasis and bile acid metabolism .

Comparison with Similar Compounds

    Chenodeoxycholic acid: A bile acid with similar hydroxylation patterns but different stereochemistry.

    7-Ketolithocholic acid: An oxidized derivative of the compound.

    Deoxycholic acid: Another bile acid with different hydroxylation positions.

Uniqueness: 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester is unique due to its specific hydroxylation pattern and methyl ester functional group. This structure imparts distinct chemical properties and biological activities compared to other bile acids .

Properties

IUPAC Name

methyl (4R)-4-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-FSRREMSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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